molecular formula C17H14N2O3S B2379374 N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681166-83-6

N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2379374
M. Wt: 326.37
InChI Key: DFCWYKDKUUGVCF-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as MBX-8025, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. MBX-8025 is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in lipid metabolism, inflammation, and glucose homeostasis.

Scientific Research Applications

Diuretic Activity

  • A study synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and evaluated their diuretic activity in vivo. N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) demonstrated significant diuretic effects (Yar & Ansari, 2009).

Antitumor Activity

  • A study aimed at synthesizing and investigating the antitumor activity of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides. Certain compounds in this series displayed significant in vitro inhibition of human tumor cells growth (Ostapiuk et al., 2017).

Synthesis and Transformations

  • A study described the synthesis and transformation of related compounds, such as 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, and explored their formylation and acylation (El’chaninov et al., 2018).

Characterization of Hydrolase

  • Research identified indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis, which showed activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide. This study has implications for the efficient production of enantiomerically pure compounds for pharmaceutical applications (Mishra et al., 2016).

Antibacterial and Antifungal Activities

  • A new compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized and showed antibacterial and antifungal activities, demonstrating potential as an anti-cancer agent (Senthilkumar et al., 2021).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-18-12-7-6-11(8-16(12)23-10)19-17(20)15-9-21-13-4-2-3-5-14(13)22-15/h2-8,15H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCWYKDKUUGVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329923
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

CAS RN

681166-83-6
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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